

Isodecanol: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodecanol*

Cat. No.: *B128192*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data for **Isodecanol** (CAS No. 25339-17-7), intended for use by professionals in research and development environments. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Substance Identification and Hazard Summary

Isodecanol is a C10, branched-chain fatty alcohol. It exists as a colorless, slightly viscous liquid with a characteristic mild alcohol odor.^{[1][2][3]} While used in various industrial applications, including as a chemical intermediate for plasticizers and as an anti-foaming agent, it presents several hazards that require careful management in a laboratory setting.^[2]

The substance is classified under the Globally Harmonized System (GHS) as follows:

- Skin Irritation (Category 2): Causes skin irritation.^{[4][5][6]}
- Serious Eye Irritation (Category 2): Causes serious eye irritation.^{[4][5][6]}
- Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.^{[4][5][6]}

Due to these classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental release.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Isodecanol**, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_{22}O$	[4]
Molar Mass	158.28 - 158.3 g/mol	[1][4]
Appearance	Colorless liquid	[2][3]
Odor	Mild, characteristic alcohol odor	[2][4]
Boiling Point	215 - 225 °C (at 760 mmHg)	[1][4]
Melting Point	-60 °C to -78 °C	[1][4]
Flash Point	95 - 99 °C (Closed Cup)	[1][4]
Auto-ignition Temp.	280 °C (at 1013 hPa)	[1]
Density	~0.84 g/cm³ (at 20 °C)	[2][3]
Vapor Pressure	0.02 mmHg	[2]
Vapor Density	5.5 (Air = 1)	[2]
Water Solubility	Insoluble / 96 mg/L (20 °C)	[2][7]
log Kow	3.94	[7]

Table 2: Toxicological Data

Endpoint	Species	Route	Value	Source
LD ₅₀	Rat (male)	Oral	> 2648 mg/kg bw	[1]
LD ₅₀	Rabbit (m/f)	Dermal	> 3.16 mL/kg bw	[1]
LC ₅₀	Mice, Rats, Guinea Pigs	Inhalation	> 95.3 ppm	[1]

Table 3: Ecotoxicity Data

Endpoint	Species	Duration	Value	Source
LC ₅₀	Oncorhynchus mykiss (Rainbow Trout)	96 h	3.1 mg/L	[1]
LC ₅₀	Artemia salina (Brine Shrimp)	24 h	3.4 mg/L	[2]
LC ₅₀	Nitocra spinipes (Harpacticoid copepod)	96 h	1.3 mg/L	[2]

Experimental Protocols

The data presented in the tables above are typically generated using standardized testing protocols. The following are detailed summaries of the methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

- Objective: To determine the acute oral toxicity of a substance, historically expressed as the LD₅₀ (the statistically derived single dose expected to cause death in 50% of the animals).[\[1\]](#) Although this guideline was rescinded in 2002 and replaced with alternatives (e.g., OECD 420, 423, 425) that use fewer animals, data in older safety sheets may reference it.[\[8\]](#)[\[9\]](#)
- Methodology:
 - Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[\[1\]](#) Animals are acclimatized to laboratory conditions.

- Dosage: The test substance is administered in a single dose by gavage. At least 5 rodents are used per dose level.[1] Multiple dose levels are used to obtain a dose-response relationship.
- Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[1]
- Pathology: A gross necropsy is performed on all animals at the end of the observation period to record any pathological changes.[1]
- Data Analysis: The LD₅₀ value and its confidence limits are calculated using recognized statistical methods.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.[2][3][4]
- Methodology:
 - Test Animal: The albino rabbit is the preferred species.[10][11]
 - Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (~6 cm²) of shaved, intact skin.[10] The site is covered with a porous gauze patch for a 4-hour exposure period.[3][10]
 - Procedure: A sequential testing strategy is used, typically starting with one animal.[2] If a corrosive effect is observed, the test is immediately terminated. If not, the test may be confirmed on up to two additional animals.[2]
 - Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] Observations can continue for up to 14 days to assess the reversibility of any effects.[10]
 - Scoring: Skin reactions are scored using a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

- Objective: To determine the potential of a substance to cause eye irritation or corrosion upon a single application.[6][12]
- Methodology:
 - Test Animal: The albino rabbit is the recommended species.[6][13]
 - Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[6][13] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[14][15]
 - Procedure: A sequential approach is used, starting with a single animal. If corrosive or severe irritant effects are seen, no further testing is performed.[14][15] If the initial test is negative or shows mild irritation, the response is confirmed using up to two additional animals.[6][13]
 - Observation: Eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to evaluate reversibility.[6]
 - Scoring: Ocular responses are scored using a standardized system to classify the hazard. [6]

Fish, Acute Toxicity Test (OECD Guideline 203)

- Objective: To determine the acute lethal toxicity of a substance to fish over a short exposure period.[16][17]
- Methodology:
 - Test System: A recommended fish species (e.g., Rainbow trout, Zebrafish) is exposed to the test substance in fresh water for 96 hours.[16][18]
 - Conditions: The test is conducted under static or semi-static conditions with controlled temperature and a 12-16 hour photoperiod.[16]
 - Concentrations: Fish are exposed to at least five concentrations of the substance arranged in a geometric series. A control group is also maintained. At least seven fish

must be used for each concentration.[19] A limit test at 100 mg/L may be performed first to see if a full dose-response study is necessary.[18][19]

- Observation: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[16][17]
- Data Analysis: The concentration that is lethal to 50% of the test fish (LC₅₀) is calculated for each observation period where possible, along with 95% confidence limits.[16][18]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

- Objective: To determine the lowest temperature at which the vapors of a liquid will ignite under controlled laboratory conditions.[5][20]
- Methodology:
 - Apparatus: A brass test cup is filled with the sample and closed with a lid containing an aperture for an ignition source.[5][21]
 - Procedure: The sample is heated at a specified, constant rate while being continuously stirred.[5][21]
 - Ignition Test: At regular temperature intervals, stirring is stopped, and an ignition source (flame) is dipped into the vapor space inside the cup.[5]
 - Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to flash.[5] This closed-cup method generally yields lower, more conservative flash point values than open-cup methods.[5]

Safety and Handling

Safe Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood.[1][16]
- Avoid contact with skin and eyes.[1]

- Prevent the formation of aerosols.[1][5]
- Use non-sparking tools and take measures to prevent electrostatic discharge.[1][5]
- Do not eat, drink, or smoke in work areas.[4][6]
- Wash hands thoroughly after handling.[4]
- Remove contaminated clothing and protective equipment before entering eating areas.[4][6]

Storage Conditions

- Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[1][16]
- Keep containers tightly closed.
- Store separately from strong oxidants and incompatible materials.[1][3] **Isodecanol** is known to attack plastics.[1][3][22]
- Use appropriate containers to avoid environmental contamination.[4]

Exposure Controls and Personal Protective Equipment (PPE)

- Engineering Controls: Use local exhaust ventilation to control airborne exposures. Ensure general ventilation is adequate.[4]
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
- Skin Protection:
 - Gloves: Wear chemical-resistant gloves tested according to EN 374. Inspect gloves for leaks and impermeability before use.[1][4]
 - Body Protection: Wear impervious, flame-resistant protective clothing.[1] A lab coat or coveralls are recommended.

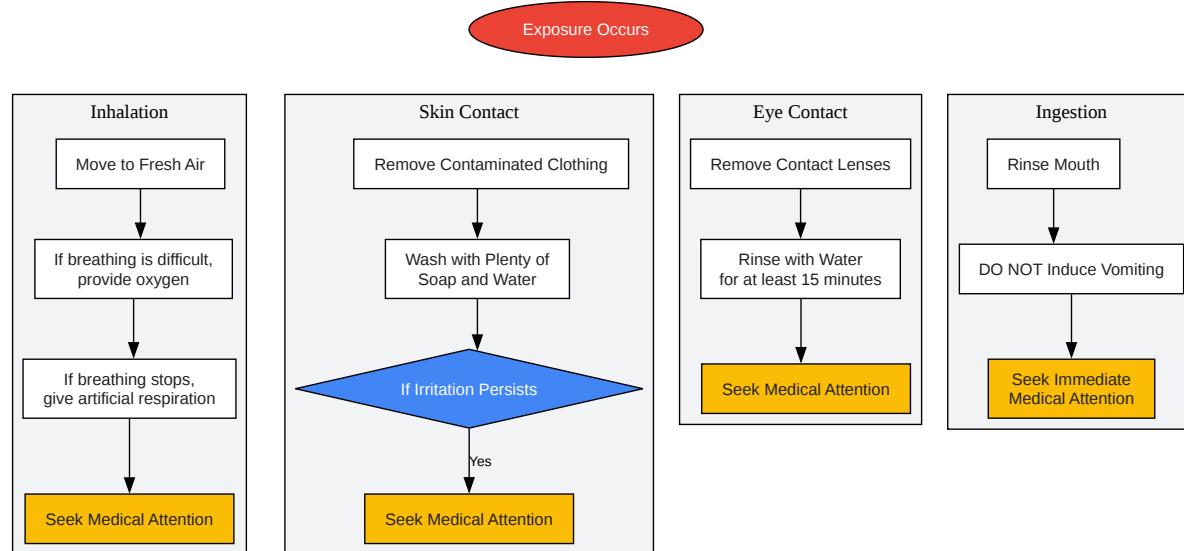
- Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1]

First Aid and Emergency Procedures

First Aid Measures

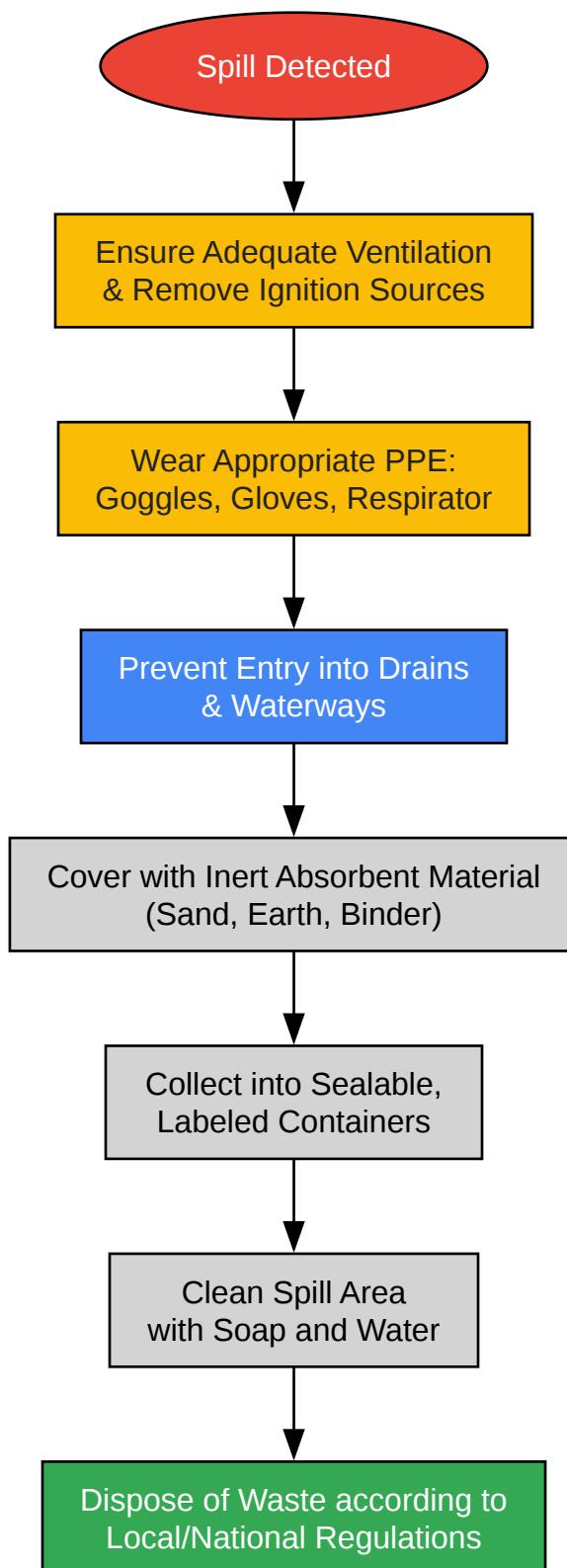
- General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[4] In case of unconsciousness, place the person in the recovery position. Never give anything by mouth to an unconscious person.[4]
- Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[1][10][16]
- Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with plenty of soap and water.[1][4][5] If irritation persists, get medical attention.[10][16]
- Eye Contact: Immediately rinse with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][16] Remove contact lenses if present and easy to do. [4] Continue rinsing and seek medical attention.[1][5]
- Ingestion: Rinse mouth with water (only if the person is conscious).[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[1]

Firefighting Measures


- Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][4]
- Unsuitable Extinguishing Media: A direct water jet may be ineffective and spread the fire.[1][4]
- Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
- Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA).[1] Do not allow firefighting water to enter drains or water courses; collect it separately.[4]

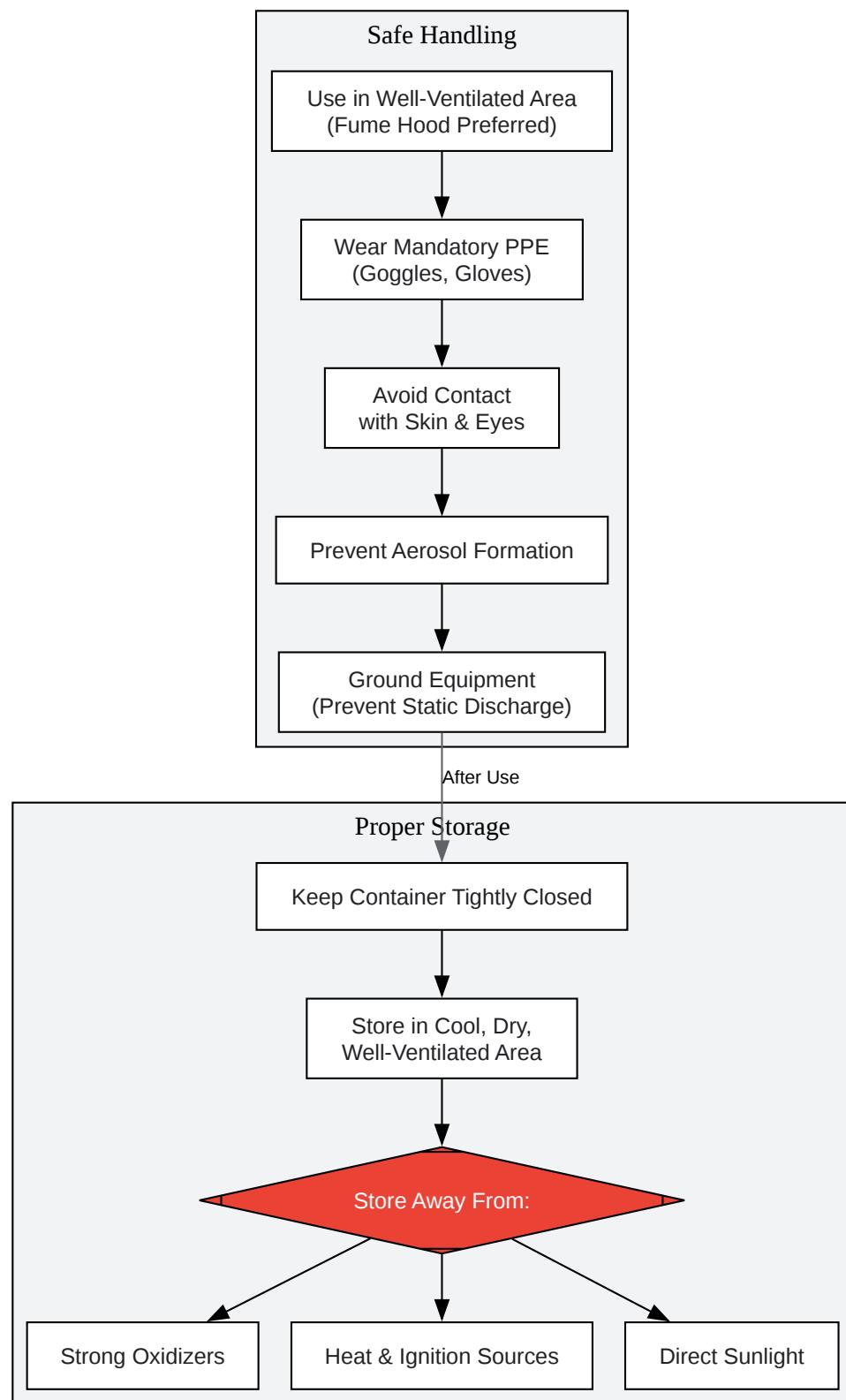
Accidental Release Measures (Spills)

- Personal Precautions: Evacuate personnel to safe areas.[\[1\]](#) Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation. Remove all sources of ignition.[\[1\]](#) Do not touch or walk through spilled material.[\[22\]](#)
- Environmental Precautions: Prevent further leakage or spillage. Do not allow the substance to enter drains, surface water, or ground water.[\[4\]](#) If it enters a water course, inform the responsible authorities.[\[4\]](#)
- Containment and Cleanup: Cover drains.[\[4\]](#) Absorb the spillage with non-combustible, inert absorbent material such as sand, earth, diatomite, or universal binder.[\[1\]](#)[\[4\]](#) Collect the material in suitable, sealable containers for disposal.[\[1\]](#)[\[5\]](#)


Visualized Workflows

Isodecanol First Aid Response

[Click to download full resolution via product page](#)


Caption: Workflow for first aid procedures following **Isodecanol** exposure.

Isodecanol Spill Response Procedure

[Click to download full resolution via product page](#)

Caption: Step-by-step procedure for managing an **Isodecanol** spill.

Isodecanol Safe Handling and Storage Logic

[Click to download full resolution via product page](#)

Caption: Key logical requirements for handling and storing **Isodecanol** safely.

Disposal Considerations

- Substance Disposal: **Isodecanol** should be disposed of as hazardous waste.^[4] Do not empty into drains or release into the environment.^{[4][6]} Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.^[1]
- Contaminated Packaging: Packaging that has been contaminated should be handled in the same way as the substance itself.^{[4][6]} Completely emptied containers may be recycled after appropriate cleaning.^[4] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted.^[1] All disposal practices must be in accordance with local, regional, and national regulations.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. eurofins.com.au [eurofins.com.au]
- 19. oecd.org [oecd.org]
- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 21. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 22. oecd.org [oecd.org]
- To cite this document: BenchChem. [Isodecanol: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128192#isodecanol-health-and-safety-data-for-researchers\]](https://www.benchchem.com/product/b128192#isodecanol-health-and-safety-data-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com